molecular formula C12H10BrNO3S2 B3494661 (5Z)-5-(3-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3494661
M. Wt: 360.3 g/mol
InChI Key: BKTPRQFVVNUGJZ-UITAMQMPSA-N
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Description

(5Z)-5-(3-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a brominated benzylidene group and two methoxy groups. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of (5Z)-5-(3-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromo-4,5-dimethoxybenzaldehyde and 2-thioxo-1,3-thiazolidin-4-one.

    Condensation Reaction: The key step involves the condensation of 3-bromo-4,5-dimethoxybenzaldehyde with 2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol, under reflux conditions, for several hours to ensure complete conversion.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, scaling up the process, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

(5Z)-5-(3-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the thiazolidinone ring or the brominated benzylidene group.

    Substitution: The bromine atom in the benzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the thiazolidinone ring and form corresponding carboxylic acids or amides.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

(5Z)-5-(3-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Biological Studies: Researchers investigate its effects on cellular processes, such as apoptosis and cell proliferation, to understand its mechanism of action and potential therapeutic uses.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Material Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.

    DNA Interaction: The compound may bind to DNA, interfering with replication and transcription processes, which can result in anticancer effects.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signaling pathways and affecting cellular responses.

Comparison with Similar Compounds

(5Z)-5-(3-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:

    (5Z)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a chlorine atom instead of a bromine atom.

    (5Z)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a single methoxy group instead of two.

    (5Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but without the bromine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

(5Z)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3S2/c1-16-8-4-6(3-7(13)10(8)17-2)5-9-11(15)14-12(18)19-9/h3-5H,1-2H3,(H,14,15,18)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTPRQFVVNUGJZ-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)S2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=S)S2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5Z)-5-(3-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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(5Z)-5-(3-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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